molecular formula C2H4ClNO B057787 Methylaminoformyl chloride CAS No. 6452-47-7

Methylaminoformyl chloride

Cat. No.: B057787
CAS No.: 6452-47-7
M. Wt: 93.51 g/mol
InChI Key: GRRYSIXDUIAUGY-UHFFFAOYSA-N
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Description

Methylaminoformyl chloride, with the chemical formula CH4ClNO, is a versatile compound known for its applications in various chemical processes. It is characterized by its methylamino and formyl chloride functional groups. This compound is a colorless liquid with a pungent odor and is highly reactive in nature .

Safety and Hazards

Methylaminoformyl chloride is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

Methylaminoformyl chloride is primarily used as a reagent in the synthesis of various compounds. It is particularly important in the creation of acylprolinamides, a new class of peptide deformylase inhibitors with in vivo antibacterial activity . It is also used in the synthesis of carbamate derivatives, which are potential dual-binding site acetylcholinesterase inhibitors .

Mode of Action

The mode of action of this compound is largely dependent on its role as a reagent in chemical reactions. It interacts with its targets (other reactants) to form new compounds. For instance, in the synthesis of acylprolinamides, it interacts with other reactants to inhibit peptide deformylase, an enzyme that plays a crucial role in bacterial protein synthesis .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the synthesis of acylprolinamides, it affects the pathway of bacterial protein synthesis by inhibiting the enzyme peptide deformylase .

Result of Action

The result of this compound’s action is the formation of new compounds. For instance, it aids in the creation of acylprolinamides, which have antibacterial activity . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminoformyl chloride is prepared by reacting methylamine with phosgene. The reaction is highly exothermic and must be carried out under controlled conditions to avoid any safety hazards. The reaction equation is: [ \text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NHCOCl} ] A 40% aqueous solution of methylamine is vaporized, and after drying, it is combined with phosgene at a ratio of 1:1.3 (volume), with methylamine at 4 m³/h and phosgene at 8.6 m³/h (content 60%-70%). The preheating temperature of methylamine is controlled at 220-260°C, and the phosgene is controlled at 200-240°C. The preheated gases enter a test tube and are synthesized at 280-300°C to obtain gaseous this compound .

Industrial Production Methods: In industrial settings, the gaseous this compound is absorbed using carbon tetrachloride or chlorobenzene solution at 0-20°C to obtain a solution of about 10% this compound. Alternatively, it can be cooled to a liquid product at 35-40°C .

Chemical Reactions Analysis

Types of Reactions: Methylaminoformyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Products: Depending on the nucleophile used.

    Methylamine and Carbon Dioxide: From hydrolysis.

    Hydrogen Chloride Gas: From decomposition.

Comparison with Similar Compounds

  • Methylcarbamic chloride
  • N-Methylchloroformamide
  • N-Methylcarbamoyl chloride

Comparison: Methylaminoformyl chloride is unique due to its specific reactivity and applications in the synthesis of peptide deformylase inhibitors and acetylcholinesterase inhibitors. While similar compounds like methylcarbamic chloride and N-methylcarbamoyl chloride share some reactivity, this compound’s specific functional groups and reaction conditions make it particularly valuable in certain synthetic pathways .

Properties

IUPAC Name

N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYSIXDUIAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214787
Record name Methylcarbamoyl chloride
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Molecular Weight

93.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-47-7
Record name Methylcarbamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6452-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylcarbamoyl chloride
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Record name 6452-47-7
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Record name Methylcarbamoyl chloride
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Record name Methylcarbamoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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